

# An In-depth Technical Guide to 4-Oxoretinoic acid-d3

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Oxoretinoic acid-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and biological significance of **4-Oxoretinoic acid-d3**. This deuterated analog of a key retinoic acid metabolite serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.

## Chemical and Physical Properties

**4-Oxoretinoic acid-d3** is the deuterated form of 4-Oxoretinoic acid, an active metabolite of Vitamin A. The introduction of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification, without significantly altering its chemical behavior.<sup>[1]</sup>

Table 1: General Chemical Properties

Property	Value	Source
Chemical Name	all-trans 4-Keto Retinoic Acid-d3	[2]
Synonyms	4-Oxoretinoic Acid-d3; 4-Ketoretinoic Acid-d3; 4-Oxo-all-trans-retinoic Acid-d3; 4-Oxo-atRA-d3; 4-Oxotretinoic acid-d3	[2]
Molecular Formula	C <sub>20</sub> H <sub>23</sub> D <sub>3</sub> O <sub>3</sub>	[2]
Molecular Weight	317.44 g/mol	[2]
CAS Number	1352241-40-7	[2]
Appearance	Yellow to orange solid	[3]

Table 2: Physicochemical Properties of non-deuterated 4-Oxoretinoic acid

Property	Value	Source
IUPAC Name	(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid	[4]
Molecular Formula	C <sub>20</sub> H <sub>26</sub> O <sub>3</sub>	[4]
Molecular Weight	314.4 g/mol	[4]
Physical Description	Solid	[4]
Solubility	Slightly soluble in Chloroform and Methanol. Soluble in ethanol (~15 mg/ml), DMSO, and dimethyl formamide (~30 mg/ml). Sparingly soluble in aqueous buffers.	[5][6]
Storage Temperature	-20°C	[6]
Stability	≥ 4 years at -20°C	[5]

## Synthesis

The synthesis of deuterated retinoids, including **4-Oxoretinoic acid-d3**, can be achieved through methods analogous to those used for their non-deuterated counterparts, employing deuterated starting materials. A general approach involves the Wittig or Horner-Wadsworth-Emmons reaction to construct the polyene chain.

A patented method for synthesizing retinoic acid analogs can be adapted for the introduction of deuterium labels.[7] This typically involves the use of a deuterated Grignard reagent, such as trideuteriomethyl magnesium iodide (CD<sub>3</sub>MgI), to introduce the isotopic label at a specific position on the molecule.[7] The subsequent steps of chain elongation and functional group manipulation would lead to the desired deuterated 4-Oxoretinoic acid.

## Experimental Protocols

**4-Oxoretinoic acid-d3** is primarily utilized as an internal standard in quantitative analytical methods due to its similar chemical properties to the endogenous analyte and its distinct mass.

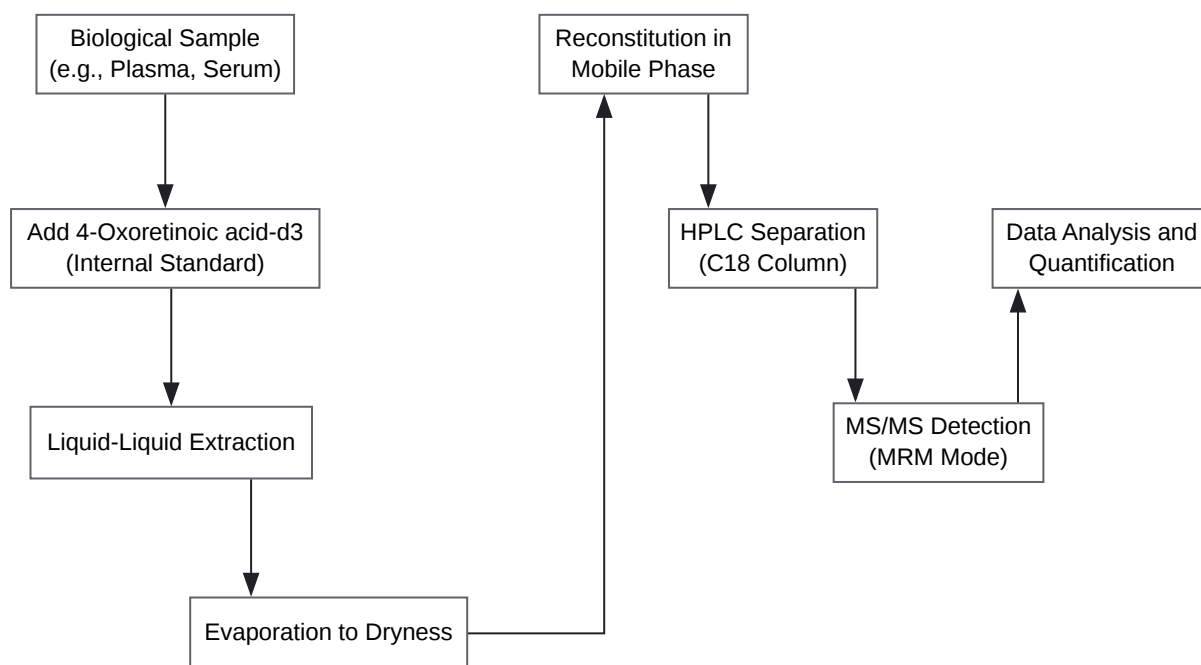
## Quantification by LC-MS/MS

Objective: To quantify 4-Oxoretinoic acid in biological samples (e.g., plasma, serum, cell extracts) using **4-Oxoretinoic acid-d3** as an internal standard.

Methodology:

- Sample Preparation (Liquid-Liquid Extraction):
  - To 500  $\mu\text{L}$  of serum, add 10  $\mu\text{L}$  of a 2  $\mu\text{M}$  solution of **4-Oxoretinoic acid-d3** in a mixture of acetonitrile and methanol (60:40) as the internal standard.[8]
  - Perform extraction according to established protocols for retinoic acid isomers.[8]
  - The organic phase is separated by centrifugation and evaporated to dryness under a stream of nitrogen at 32°C.[8]
  - Reconstitute the dry residue in 50  $\mu\text{L}$  of a mixture of acetonitrile and water (60:40) for analysis.[8]
- Chromatographic Separation (HPLC):
  - Utilize a C18 reversed-phase column (e.g., Chromolith Performance RP18, 100 x 4.6 mm).[9]
  - Employ a gradient elution with a mobile phase consisting of:
    - Mobile Phase A: 5 mM ammonium acetate buffer (pH 3.0) in methanol/water (35:65, v/v).[9]
    - Mobile Phase B: 5 mM ammonium acetate buffer (pH 3.0) in methanol/acetonitrile (30:30:40, v/v/v).[9]
  - Set the column temperature to 45°C.[9]

- Mass Spectrometric Detection (MS/MS):
  - Use a triple quadrupole mass spectrometer equipped with a turbo ion source operating in negative polarity.[9]
  - Monitor the following mass transitions in multiple reaction monitoring (MRM) mode:
    - 4-Oxoretinoic acid:  $m/z$  313.4  $\rightarrow$  269.3[9]
    - **4-Oxoretinoic acid-d3** (Internal Standard): Adjust the parent and product ion  $m/z$  values to account for the three deuterium atoms.
  - Data acquisition and processing are performed using appropriate software to determine the peak area ratios of the analyte to the internal standard for quantification.[9]



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**Fig. 1:** LC-MS/MS Experimental Workflow

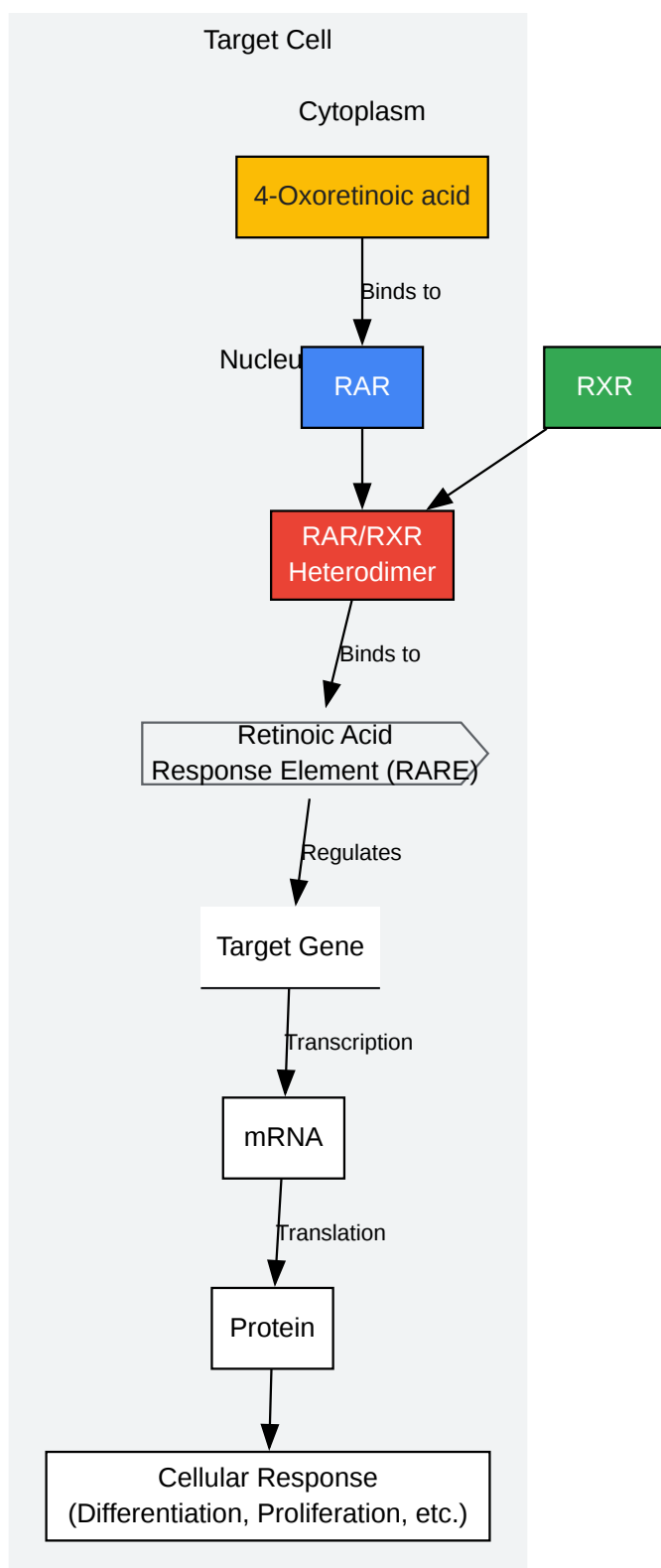
## Biological Activity and Signaling Pathway

Contrary to earlier beliefs that 4-oxo metabolites of retinoic acid are inactive catabolic end-products, recent studies have demonstrated their functional activity.<sup>[10]</sup> 4-Oxoretinoic acid exhibits significant transcriptional regulatory activity in human skin cells.<sup>[10]</sup> It plays a role in regulating gene expression, thereby influencing cellular processes like growth, differentiation, and inflammation.

4-Oxoretinoic acid, similar to all-trans retinoic acid (atRA), exerts its biological effects by binding to and activating retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily.<sup>[1][11]</sup>

## Retinoic Acid Signaling Pathway

The binding of 4-Oxoretinoic acid to RARs initiates a cascade of events leading to the regulation of target gene expression.



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**Fig. 2:** 4-Oxoretinoic Acid Signaling Pathway

Upon entering the nucleus, 4-Oxoretinoic acid binds to the Ligand-Binding Domain of RARs. This binding induces a conformational change in the receptor, leading to its heterodimerization with Retinoid X Receptors (RXRs).[12] The RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[12][13] This interaction modulates the transcription of these genes, resulting in altered protein expression and subsequent cellular responses, such as differentiation and proliferation.[12][14]

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Oxoretinoic acid-d3** is not readily available, the safety precautions for the non-deuterated form and its isomers should be followed. This material should be considered hazardous until further information is available.[6]

### Hazard Statements:

- Harmful if swallowed.[15]
- May cause cancer.[15]
- May damage fertility or the unborn child.[15]
- Toxic to aquatic life with long-lasting effects.[15]

### Precautionary Measures:

- Obtain special instructions before use.[16]
- Do not handle until all safety precautions have been read and understood.[16]
- Wash hands and any exposed skin thoroughly after handling.[16]
- Do not eat, drink, or smoke when using this product.[15]
- Use only outdoors or in a well-ventilated area.[16]
- Wear protective gloves, protective clothing, and eye/face protection.[15]

- Store in a well-ventilated place. Keep container tightly closed and store locked up.[15][16]
- Store in a freezer under an inert atmosphere.[3][16]
- Protect from direct sunlight.[16]

In case of exposure, follow standard first-aid procedures and seek medical advice.[15][16] All handling of retinoids should be conducted under yellow or red light to prevent degradation.[17]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Oxoretinoic acid-d3]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b584394#4-oxoretinoic-acid-d3-chemical-properties>]

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